(S,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate
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Overview
Description
(S,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a dioxolane ring and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (S,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate can be achieved through a multi-step synthetic route. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane with ethyl acrylate in the presence of an acidic catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under low-temperature conditions to ensure the stability of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of nickel-catalyzed olefin coupling methods has also been explored for the sustainable preparation of complex molecules, including this compound .
Chemical Reactions Analysis
Types of Reactions
(S,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester or dioxolane ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes. Substitution reactions can result in the formation of various substituted esters or dioxolane derivatives.
Scientific Research Applications
(S,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of polymers and materials with specific properties, such as increased stability or reactivity .
Mechanism of Action
The mechanism of action of (S,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of specific products. The dioxolane ring and acrylate moiety play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: This compound shares some structural similarities with (S,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate, particularly in the presence of an ether group.
Chloromethyl methyl ether: Another similar compound with a chloromethyl group instead of a bromomethyl group.
Uniqueness
This compound is unique due to its combination of a dioxolane ring and an acrylate moiety, which imparts specific reactivity and stability. This makes it a valuable compound for various applications in organic synthesis and materials science.
Properties
IUPAC Name |
ethyl (E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-methylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-5-13-10(12)8(2)6-9-7-14-11(3,4)15-9/h6,9H,5,7H2,1-4H3/b8-6+/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGMOLHWGMLEGA-ORZBULNSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1COC(O1)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/[C@H]1COC(O1)(C)C)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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